Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone
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Overview
Description
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The trifluoromethyl group attached to the phenothiazine ring enhances the compound’s lipophilicity and metabolic stability, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. The trifluoromethyl group is introduced via electrophilic substitution, and the cyclopropyl group is added through a cyclopropanation reaction. Common reagents used in these reactions include trifluoromethyl iodide, cyclopropyl bromide, and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as an antipsychotic or antiemetic agent.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances its ability to cross cell membranes, allowing it to reach intracellular targets. The phenothiazine core can interact with dopamine and serotonin receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Trifluoperazine: A phenothiazine with a trifluoromethyl group, used as an antipsychotic.
Promethazine: A phenothiazine used as an antiemetic and antihistamine.
Uniqueness
Cyclopropyl-(2-trifluoromethyl-phenothiazin-10-yl)-methanone is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H12F3NOS |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C17H12F3NOS/c18-17(19,20)11-7-8-15-13(9-11)21(16(22)10-5-6-10)12-3-1-2-4-14(12)23-15/h1-4,7-10H,5-6H2 |
InChI Key |
MOJNQMNHVSRESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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